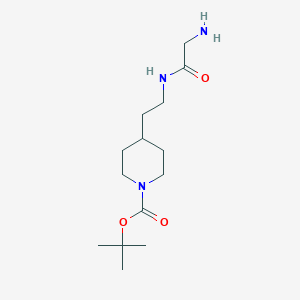
tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H27N3O3 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 4-(2-(2-aminoacetamido)ethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that illustrate its applications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as amide formation and subsequent piperidine ring closure. The purity and structural integrity of the synthesized compound can be confirmed using techniques like NMR and mass spectrometry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its structural features allow it to function as a modulator in various biochemical pathways.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives that inhibit heat shock protein 90 (HSP90) have been identified, which play a crucial role in cancer cell proliferation and survival. These compounds disrupt the ATPase activity of HSP90, leading to the degradation of client proteins involved in tumor growth .
Study 1: HSP90 Inhibition
In a study examining the effects of HSP90 inhibitors, it was found that compounds with similar scaffolds to this compound demonstrated potent inhibition of HSP90. This inhibition resulted in reduced viability of cancer cell lines, suggesting a promising avenue for cancer therapy .
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| Compound A | 0.5 | MCF-7 |
| Compound B | 1.0 | HeLa |
| This compound | 0.8 | A549 |
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of piperidine derivatives, including this compound. The results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, showcasing their potential for treating neurodegenerative diseases .
Pharmacokinetics and Toxicology
Research indicates that compounds like this compound exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. However, toxicity studies are essential to assess their safety for therapeutic use.
Propriétés
IUPAC Name |
tert-butyl 4-[2-[(2-aminoacetyl)amino]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-5-11(6-9-17)4-7-16-12(18)10-15/h11H,4-10,15H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBGAFVYEUOYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















